Cas no 1107580-37-9 (4-(Cyclopentylsulfanyl)phenylboronic acid)

4-(Cyclopentylsulfanyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (4-cyclopentylsulfanylphenyl)boronic acid

- 4-(Cyclopentylsulfanyl)phenylboronic acid;

- 4-(Cyclopentylsulfanyl)phenylboronic acid

-

- MDL: MFCD08701754

計算された属性

- せいみつぶんしりょう: 222.08900

じっけんとくせい

- PSA: 65.76000

- LogP: 1.40110

4-(Cyclopentylsulfanyl)phenylboronic acid セキュリティ情報

4-(Cyclopentylsulfanyl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4-(Cyclopentylsulfanyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249324-100g |

4-(Cyclopentylsulfanyl)phenylboronic acid |

1107580-37-9 | 98% | 100g |

¥5229.00 | 2024-08-09 | |

| TRC | C989968-2.5g |

4-(Cyclopentylsulfanyl)phenylboronic acid |

1107580-37-9 | 2.5g |

$87.00 | 2023-05-18 | ||

| TRC | C989968-5g |

4-(Cyclopentylsulfanyl)phenylboronic acid |

1107580-37-9 | 5g |

$98.00 | 2023-05-18 | ||

| TRC | C989968-1g |

4-(Cyclopentylsulfanyl)phenylboronic acid |

1107580-37-9 | 1g |

$75.00 | 2023-05-18 | ||

| abcr | AB309807-25g |

4-(Cyclopentylsulfanyl)phenylboronic acid, 98%; . |

1107580-37-9 | 98% | 25g |

€297.00 | 2025-03-19 | |

| abcr | AB309807-100g |

4-(Cyclopentylsulfanyl)phenylboronic acid, 98%; . |

1107580-37-9 | 98% | 100g |

€637.00 | 2025-03-19 | |

| A2B Chem LLC | AD77403-5g |

4-(Cyclopentylsulfanyl)phenylboronic acid |

1107580-37-9 | 98% | 5g |

$209.00 | 2024-04-20 | |

| A2B Chem LLC | AD77403-100g |

4-(Cyclopentylsulfanyl)phenylboronic acid |

1107580-37-9 | ≥ 98 % | 100g |

$850.00 | 2024-01-05 | |

| TRC | C989968-500mg |

4-(Cyclopentylsulfanyl)phenylboronic acid |

1107580-37-9 | 500mg |

$64.00 | 2023-05-18 | ||

| abcr | AB309807-100 g |

4-(Cyclopentylsulfanyl)phenylboronic acid; 98% |

1107580-37-9 | 100g |

€637.00 | 2023-04-26 |

4-(Cyclopentylsulfanyl)phenylboronic acid 関連文献

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

4-(Cyclopentylsulfanyl)phenylboronic acidに関する追加情報

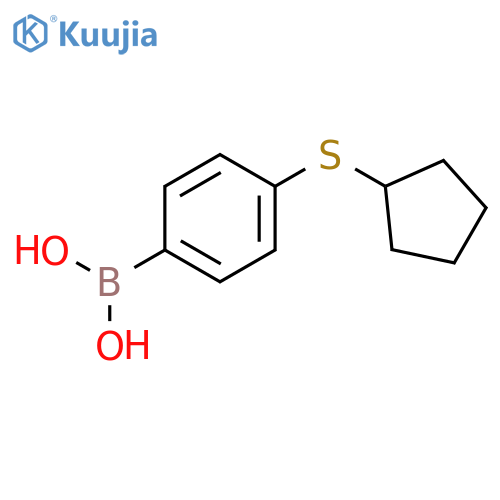

4-(Cyclopentylsulfanyl)phenylboronic acid (CAS No. 1107580-37-9): An Overview of Its Properties and Applications

4-(Cyclopentylsulfanyl)phenylboronic acid (CAS No. 1107580-37-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a boronic acid functional group and a cyclopentylsulfanyl substituent. These properties make it an attractive candidate for a wide range of applications, from pharmaceutical development to advanced materials research.

The molecular structure of 4-(Cyclopentylsulfanyl)phenylboronic acid is composed of a phenyl ring with a boronic acid group attached at the para position and a cyclopentylsulfanyl group as a substituent. The boronic acid moiety is known for its reactivity and ability to form stable complexes with various functional groups, making it useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biologically active compounds and polymers.

The cyclopentylsulfanyl group, on the other hand, imparts additional stability and reactivity to the molecule. Sulfur-containing compounds are known for their ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This combination of functional groups makes 4-(Cyclopentylsulfanyl)phenylboronic acid a valuable building block in the synthesis of complex organic molecules.

In the realm of medicinal chemistry, 4-(Cyclopentylsulfanyl)phenylboronic acid has shown promise as an intermediate in the development of novel drugs. Recent studies have highlighted its potential as a scaffold for designing compounds with improved pharmacological properties. For instance, researchers have utilized this compound to synthesize derivatives with enhanced solubility and bioavailability, which are crucial factors in drug design.

One notable application of 4-(Cyclopentylsulfanyl)phenylboronic acid is in the field of cancer research. Boronic acids have been explored for their ability to target specific enzymes and pathways involved in cancer progression. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective inhibition of certain kinases, which are key enzymes in cancer cell proliferation. This finding opens up new avenues for the development of targeted cancer therapies.

Beyond its pharmaceutical applications, 4-(Cyclopentylsulfanyl)phenylboronic acid has also found use in materials science. The boronic acid group can form strong interactions with hydroxyl groups, making it useful in the preparation of self-healing materials and adhesives. Additionally, the cyclopentylsulfanyl group can enhance the thermal stability and mechanical properties of polymers, which are essential for applications in electronics and coatings.

The synthetic versatility of 4-(Cyclopentylsulfanyl)phenylboronic acid is another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 4-bromothiophenol with cyclopentanethiol followed by treatment with boron tribromide to form the boronic acid derivative. This synthetic pathway allows for easy modification and functionalization, enabling researchers to tailor the properties of the final product to specific needs.

In conclusion, 4-(Cyclopentylsulfanyl)phenylboronic acid (CAS No. 1107580-37-9) is a multifaceted compound with significant potential in both research and industrial applications. Its unique combination of functional groups makes it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

1107580-37-9 (4-(Cyclopentylsulfanyl)phenylboronic acid) 関連製品

- 2090040-33-6(Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate)

- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)

- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)

- 2101196-38-5(4-amino-1-cyclopentyl-1H-pyrazole-5-carboxamide)

- 627046-53-1(2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)

- 2229241-27-2(1-(methanesulfonylmethyl)cyclopentan-1-amine)

- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)

- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))

- 946257-43-8(N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxamide)